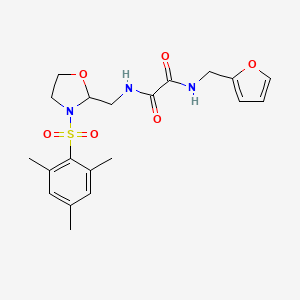

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that features a furan ring, an oxazolidine ring, and a mesitylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The oxazolidine ring is introduced through a cyclization reaction involving an appropriate precursor, and the mesitylsulfonyl group is added via sulfonylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazolidine ring can produce the corresponding amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, while the mesitylsulfonyl group can enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

N1-(furan-2-ylmethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the mesitylsulfonyl group, which may result in different reactivity and binding properties.

N1-(furan-2-ylmethyl)-N2-((3-(tosyl)oxazolidin-2-yl)methyl)oxalamide: Contains a tosyl group instead of a mesitylsulfonyl group, which may affect its chemical and biological properties.

Uniqueness

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can enhance its stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, an oxazolidin ring, and a mesitylsulfonyl group. Its molecular formula is C21H27N3O6S, with a molecular weight of approximately 449.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several interesting aspects:

1. Antimicrobial Properties:

- Preliminary studies indicate that compounds containing furan and oxazolidin moieties exhibit antimicrobial activity. For instance, the oxazolidin class has been recognized for its efficacy against Gram-positive bacteria, including resistant strains .

2. Enzyme Inhibition:

- The structural characteristics of this compound suggest its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and diabetes.

3. Cytotoxicity:

- Some derivatives of oxazolidin have demonstrated cytotoxic effects against cancer cell lines. The furan moiety may enhance this activity by facilitating cellular uptake or by acting as a reactive oxygen species generator, leading to apoptosis in tumor cells .

Synthesis Routes

The synthesis of this compound typically involves several steps:

-

Formation of the Oxazolidin Ring:

- This is achieved through the reaction of an appropriate amine with an aldehyde or ketone under acidic conditions to form an imine, followed by cyclization.

-

Attachment of the Mesitylsulfonyl Group:

- The mesitylsulfonyl group is introduced via sulfonylation reactions.

-

Formation of the Oxalamide Linkage:

- The final step involves reacting furan-2-ylmethylamine with the mesitylsulfonyl oxazolidin derivative in the presence of oxalyl chloride.

Case Studies

-

Antimicrobial Efficacy:

A study evaluating various oxazolidin derivatives found that those incorporating furan rings exhibited enhanced antibacterial properties compared to their non-furan counterparts. The mechanism was attributed to increased membrane permeability and inhibition of protein synthesis . -

Cytotoxic Effects on Cancer Cells:

In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxic effects against A549 lung cancer cells, with IC50 values indicating potent activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O6S |

| Molecular Weight | 449.5 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Significant against A549 cell line |

| Enzyme Inhibition Potential | Yes (specific enzymes TBD) |

Q & A

Q. Basic: What are the established synthetic routes for N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, and what reaction conditions are critical for optimal yield?

Methodological Answer:

The synthesis typically involves:

Intermediate Preparation :

- Formation of the oxazolidin-2-ylmethyl intermediate via cyclization of 3-(mesitylsulfonyl)oxazolidine precursors. Catalysts like triethylamine or pyridine are used to activate sulfonamide bond formation .

- Functionalization of the furan-2-ylmethyl group through nucleophilic substitution or coupling reactions .

Oxalamide Coupling :

- Condensation of the two intermediates using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., DCM or DMF) at 0–25°C .

Purification :

- Chromatography (silica gel or HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Conditions :

- Strict anhydrous conditions to prevent hydrolysis of the mesitylsulfonyl group.

- Controlled pH (7–8) during coupling to minimize side reactions .

Q. Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (LC-MS/APCI+) :

- IR Spectroscopy :

- Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

Q. Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer :

- Dose-Response Analysis :

- Perform EC₅₀/IC₅₀ comparisons across assays (e.g., enzymatic vs. cell-based) to identify assay-specific sensitivity .

- Target Engagement Studies :

- Use biophysical methods (SPR, ITC) to measure direct binding affinities, ruling out off-target effects .

- Metabolic Stability Testing :

- Evaluate compound stability in different media (e.g., liver microsomes) to account for degradation discrepancies .

- Data Normalization :

Q. Advanced: What strategies improve enantiomeric purity during synthesis?

Methodological Answer :

- Chiral Catalysts :

- Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective oxazolidine ring formation .

- Chiral Chromatography :

- Crystallization-Induced Diastereomer Resolution :

Q. Basic: What biological targets or pathways are influenced by this compound?

Methodological Answer :

- Enzyme Inhibition :

- Antimicrobial Activity :

- The mesitylsulfonyl group may disrupt bacterial cell wall synthesis, as seen in sulfonamide derivatives .

- Receptor Modulation :

- The furan and oxazolidine moieties suggest interactions with GPCRs or ion channels, requiring patch-clamp or calcium flux assays for validation .

Q. Advanced: How does the mesitylsulfonyl group influence reactivity and bioactivity compared to other sulfonyl substituents?

Methodological Answer :

- Steric Effects :

- The bulky mesityl group reduces nucleophilic attack at the sulfonyl center, enhancing stability in acidic/basic conditions .

- Electronic Effects :

- Electron-withdrawing mesitylsulfonyl increases electrophilicity of adjacent carbons, facilitating covalent binding to cysteine residues in target enzymes .

- Bioactivity Comparisons :

- Replace mesitylsulfonyl with phenylsulfonyl in analogs and compare IC₅₀ values in enzymatic assays. Example: Mesityl derivatives show 3–5x higher potency due to improved hydrophobic interactions .

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-13-9-14(2)18(15(3)10-13)30(26,27)23-6-8-29-17(23)12-22-20(25)19(24)21-11-16-5-4-7-28-16/h4-5,7,9-10,17H,6,8,11-12H2,1-3H3,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTFYQGCQVTKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.